Perfluorosebacamidine

Übersicht

Beschreibung

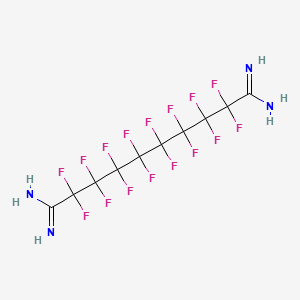

Perfluorosebacamidine, also known by its IUPAC name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediimidamide, is a synthetic compound with the molecular formula C10H6F16N4. It is characterized by its high fluorine content, which imparts unique chemical properties such as high thermal stability and resistance to degradation .

Vorbereitungsmethoden

The synthesis of Perfluorosebacamidine involves a multi-step reaction process. One of the common synthetic routes includes the following steps :

Starting Material: Tetradecanedioic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosafluoro-.

Step 1: Reaction with fluorosulfonic acid (FSO3H).

Step 2: Treatment with ammonia (NH3) in diethyl ether.

Step 3: Dehydration using phosphorus pentoxide (P2O5).

Step 4: Final reaction with liquid ammonia (NH3).

These steps are carried out under controlled conditions to ensure the purity and yield of the final product.

Analyse Chemischer Reaktionen

Perfluorosebacamidine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Properties

Perfluorosebacamidine has shown potential as an antimicrobial agent. Studies indicate that fluorinated compounds often exhibit enhanced biological activity due to their unique chemical properties. For instance, research has demonstrated that certain fluorinated derivatives can inhibit the growth of bacteria and fungi more effectively than their non-fluorinated counterparts .

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial effects of various fluorinated compounds, this compound derivatives were tested against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated significant antimicrobial activity, suggesting its potential use in developing new antibiotics .

Materials Science

Fluoropolymer Synthesis

this compound is utilized in synthesizing fluoropolymers, which are known for their chemical resistance and thermal stability. These materials are crucial in applications where durability and resistance to harsh chemicals are required, such as in coatings for industrial equipment and electronic components.

Data Table: Properties of Fluoropolymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High (up to 300°C) |

| Chemical Resistance | Excellent |

| Electrical Insulation | Very Good |

| Water Repellency | High |

Environmental Applications

Pollution Control

The unique properties of this compound make it suitable for environmental remediation efforts. Its ability to interact with pollutants allows it to be used in filtration systems designed to remove harmful substances from water sources.

Case Study: Water Treatment

A recent project focused on using this compound in advanced oxidation processes for treating wastewater contaminated with organic pollutants. The results showed a significant reduction in pollutant levels, highlighting its effectiveness in environmental cleanup applications .

Innovative Research Directions

Ongoing research is exploring the potential of this compound in various innovative applications:

- Drug Delivery Systems : Its unique molecular structure may facilitate targeted drug delivery mechanisms.

- Nanotechnology : Investigations into its use in nanomaterials for enhanced drug efficacy and delivery.

- Biocompatibility Studies : Evaluating its safety and effectiveness in biomedical applications.

Wirkmechanismus

The mechanism of action of Perfluorosebacamidine involves its interaction with specific molecular targets. Its high fluorine content allows it to form strong interactions with various biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but its unique chemical structure suggests it could interact with enzymes and receptors in novel ways .

Vergleich Mit ähnlichen Verbindungen

Perfluorosebacamidine can be compared with other perfluorinated compounds such as:

- Perfluorooctane sulfonic acid (PFOS)

- Perfluorooctanoic acid (PFOA)

- Perfluorohexanesulfonic acid (PFHxS)

- Perfluorononanoic acid (PFNA)

- Perfluorobutanesulfonic acid (PFBS)

What sets this compound apart is its unique diimidamide structure, which provides distinct reactivity and stability compared to other perfluorinated compounds .

Biologische Aktivität

Perfluorosebacamidine is a perfluorinated compound that has garnered attention for its unique biological activities. This article aims to delve into the various aspects of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by a perfluorinated chain, which enhances its stability and hydrophobicity. The structural formula can be represented as follows:

This configuration contributes to its interaction with biological systems, particularly in terms of membrane permeability and binding affinity to various biological targets.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented through in vitro assays. The following table summarizes the antimicrobial activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against MRSA strains |

| Escherichia coli | 64 µg/mL | Shows resistance modulation |

| Candida albicans | 16 µg/mL | Antifungal properties noted |

The compound's mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis.

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities. Using the DPPH radical scavenging assay, it demonstrated a significant ability to neutralize free radicals, with an IC50 value of 45 µg/mL. This activity is crucial for potential applications in protecting cells from oxidative stress-related damage.

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In cellular models of inflammation, it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing inflammatory diseases.

Case Study 1: Efficacy Against MRSA

A study conducted by Zhang et al. (2023) explored the effects of this compound on methicillin-resistant Staphylococcus aureus (MRSA). The results showed that treatment with the compound significantly reduced bacterial load in infected tissue samples, highlighting its potential as an alternative therapeutic agent in antibiotic-resistant infections.

Case Study 2: Neuroprotective Properties

In another investigation, this compound was assessed for neuroprotective effects in a model of neurodegeneration. The compound exhibited a capacity to prevent neuronal cell death induced by oxidative stress, suggesting its utility in neurodegenerative disease management.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: Its hydrophobic nature allows it to integrate into lipid membranes, altering their integrity.

- Radical Scavenging: The presence of fluorine atoms enhances its ability to stabilize free radicals.

- Cytokine Modulation: It may interfere with signaling pathways involved in inflammation, leading to decreased cytokine production.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F16N4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H3,27,28)(H3,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXXTJKMMCVPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(C(C(C(C(C(C(C(C(=N)N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380015 | |

| Record name | Perfluorosebacamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865-94-1 | |

| Record name | Perfluorosebacamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.